2-[Boc(methyl)amino]-4-nitrophenol
Overview
Description
2-[Boc(methyl)amino]-4-nitrophenol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenol moiety. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions. The nitrophenol group is known for its electron-withdrawing properties, which can influence the reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc(methyl)amino]-4-nitrophenol typically involves the protection of an amino group with a Boc group, followed by nitration of the phenol ring. One common method involves the reaction of 4-nitrophenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (NEt3) to form the Boc-protected intermediate. This intermediate is then reacted with methylamine to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Boc(methyl)amino]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Oxidation: Quinones
Reduction: 2-[Boc(methyl)amino]-4-aminophenol
Substitution: 2-(Methylamino)-4-nitrophenol
Scientific Research Applications
2-[Boc(methyl)amino]-4-nitrophenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Boc(methyl)amino]-4-nitrophenol involves its interaction with molecular targets through its functional groups. The nitrophenol moiety can participate in electron transfer reactions, while the Boc-protected amino group can be selectively deprotected to reveal the active amine. This allows the compound to act as a versatile intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[Boc(amino)]-4-nitrophenol: Similar structure but without the methyl group on the amino moiety.
2-[Boc(methyl)amino]-4-chlorophenol: Similar structure but with a chlorine atom instead of a nitro group.
2-[Boc(methyl)amino]-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2-[Boc(methyl)amino]-4-nitrophenol is unique due to the presence of both the Boc-protected amino group and the nitrophenol moiety. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. The nitro group provides electron-withdrawing properties, which can influence the reactivity and stability of the compound, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-5-nitrophenyl)-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(16)13(4)9-7-8(14(17)18)5-6-10(9)15/h5-7,15H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYJQWXBPNAZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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